Product packaging for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol(Cat. No.:CAS No. 54469-46-4)

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B1422189
CAS No.: 54469-46-4
M. Wt: 188.27 g/mol
InChI Key: FKRHIKHPLLIOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O2 B1422189 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol CAS No. 54469-46-4

Properties

IUPAC Name

1-ethoxy-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRHIKHPLLIOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number 54469-46-4 physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-ethoxy-3-(piperazin-1-yl)propan-2-ol (CAS Number: 54469-46-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of the organic compound this compound, identified by the CAS number 54469-46-4. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are compiled from available chemical databases and supplier information.

Table 1: General and Physical Properties
PropertyValue
CAS Number 54469-46-4
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Boiling Point 303.3 ± 37.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 1.4 mmHg at 25°C
Table 2: Chemical Identifiers
Identifier TypeIdentifier
IUPAC Name This compound
InChI InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3
InChIKey FKRHIKHPLLIOLR-UHFFFAOYSA-N
SMILES CCOCC(CN1CCNCC1)O

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties listed above are crucial for data verification and further research. The following are standard protocols that are generally applicable for organic liquids like this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and evenly.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • A clean and dry pycnometer is weighed empty on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

  • The density of the sample liquid is calculated using the masses of the empty pycnometer, the pycnometer with the sample, and the pycnometer with the reference liquid, along with the known density of the reference liquid.

Determination of Vapor Pressure (Static Method)

Objective: To measure the pressure exerted by the vapor of the liquid in thermodynamic equilibrium with its condensed phase at a given temperature.

Apparatus:

  • Airtight flask connected to a pressure sensor (manometer)

  • Temperature probe

  • Constant temperature bath

  • Vacuum pump

Procedure:

  • A small amount of the liquid is placed in the flask.

  • The flask is submerged in a constant temperature bath.

  • The air in the flask is removed using a vacuum pump to ensure the measured pressure is solely due to the vapor of the substance.

  • The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

  • The pressure inside the flask, which is the vapor pressure of the liquid at that temperature, is recorded from the pressure sensor.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting start Reactant A (e.g., 1-ethoxy-2,3-epoxypropane) synthesis Chemical Synthesis start->synthesis reactant_b Reactant B (Piperazine) reactant_b->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification pure_compound Pure Compound (CAS 54469-46-4) purification->pure_compound structural Structural Analysis (NMR, MS, IR) pure_compound->structural physical Physical Property Determination pure_compound->physical data_analysis Data Analysis and Comparison structural->data_analysis boiling_point Boiling Point physical->boiling_point density Density physical->density vapor_pressure Vapor Pressure physical->vapor_pressure boiling_point->data_analysis density->data_analysis vapor_pressure->data_analysis report Technical Guide / Whitepaper data_analysis->report

Caption: Workflow for Synthesis and Physicochemical Analysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed scientific literature regarding the biological activity and associated signaling pathways for this compound. The piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological effects including antihistaminic, anti-inflammatory, and anticancer properties. However, without specific experimental data for the title compound, any discussion of its biological role would be speculative. Further research, including in vitro and in vivo assays, would be necessary to elucidate its pharmacological profile.

As no specific signaling pathways have been identified for this compound, a diagrammatic representation cannot be provided at this time. Should such information become available, it would be a valuable addition to the understanding of this molecule's function.

In Silico Modeling of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, a novel compound with potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. It outlines a systematic approach, from initial target identification to detailed molecular interaction analysis, to elucidate the compound's receptor binding profile and mechanism of action.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential interactions with various central nervous system (CNS) receptors. The piperazine moiety is a common scaffold in many CNS-active drugs, known to interact with a range of targets including dopamine, serotonin, and sigma receptors. Understanding the specific receptor binding profile of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

This guide will detail the methodologies for a comprehensive in silico analysis, complemented by in vitro validation, to predict and confirm the receptor binding affinities and functional activity of this compound. The workflow will encompass homology modeling, molecular docking, and molecular dynamics simulations, followed by radioligand binding assays and functional assays.

Predicted Receptor Targets and Rationale

Based on the structural similarity of this compound to known CNS-active piperazine derivatives, the following receptors are proposed as primary targets for investigation:

  • Dopamine D2 and D3 Receptors: Many arylpiperazine derivatives exhibit high affinity for D2 and D3 receptors, playing a role in neuropsychiatric disorders.[1][2][3][4]

  • Sigma 1 Receptor (S1R): The piperazine scaffold is a key pharmacophore for S1R ligands, which are implicated in neurodegenerative diseases and psychiatric conditions.[5][6]

  • Acetylcholinesterase (AChE): Some piperazine-containing compounds have shown inhibitory activity against AChE, a key target in Alzheimer's disease.[7][8]

  • C-C Chemokine Receptor Type 1 (CCR1): Certain phenylpiperazine derivatives have been identified as CCR1 antagonists, relevant for inflammatory conditions.[9]

Methodologies and Experimental Protocols

A multi-faceted approach combining computational and experimental techniques is essential for a thorough investigation of the compound's receptor binding characteristics.

In Silico Modeling Workflow

The in silico analysis will proceed through a series of steps to predict the binding affinity and mode of interaction of this compound with the selected target receptors.

cluster_insilico In Silico Modeling Workflow ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking 3D Structure receptor_prep Receptor Structure Preparation (PDB or Homology Model) receptor_prep->docking Prepared Receptor md_simulation Molecular Dynamics Simulation docking->md_simulation Top Scoring Poses binding_analysis Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_simulation->binding_analysis Trajectory Analysis

Caption: In Silico Modeling Workflow for Receptor Binding Analysis.

3.1.1. Ligand Preparation:

The 3D structure of this compound will be generated using molecular modeling software such as ChemDraw or Avogadro. The structure will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Ionization states at physiological pH (7.4) will be determined and appropriate protonation states will be assigned.

3.1.2. Receptor Structure Preparation:

High-resolution crystal structures of the target receptors (D2R, D3R, S1R, AChE, CCR1) will be obtained from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model will be built using a suitable template with high sequence identity.[9] The receptor structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

3.1.3. Molecular Docking:

Molecular docking studies will be performed to predict the binding pose and affinity of the compound within the active site of each receptor. A docking program such as AutoDock Vina or Glide will be used. The docking grid will be centered on the known binding site of a co-crystallized ligand or a predicted active site. The top-scoring poses will be visually inspected and selected for further analysis based on their interactions with key amino acid residues.

3.1.4. Molecular Dynamics (MD) Simulations:

To assess the stability of the ligand-receptor complex and refine the binding poses, all-atom MD simulations will be conducted using software like GROMACS or AMBER. The system will be solvated in a water box with appropriate counter-ions to neutralize the charge. The simulation will be run for a sufficient duration (e.g., 100 ns) to allow the complex to reach equilibrium. The trajectory will be analyzed to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, and to identify key intermolecular interactions.[5][6]

3.1.5. Binding Free Energy Calculations:

The binding free energy of the ligand-receptor complex will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations will provide a quantitative estimate of the binding affinity.

In Vitro Experimental Validation

The in silico predictions will be validated through a series of in vitro experiments to determine the actual binding affinities and functional activities of the compound.

cluster_invitro In Vitro Validation Workflow radioligand_assay Radioligand Binding Assay data_analysis Data Analysis (Ki, IC50, EC50) radioligand_assay->data_analysis functional_assay Functional Assay (e.g., cAMP, Calcium Flux) functional_assay->data_analysis

Caption: In Vitro Experimental Validation Workflow.

3.2.1. Radioligand Binding Assays:

Competitive radioligand binding assays will be performed to determine the binding affinity (Ki) of this compound for the target receptors. Membranes from cells expressing the recombinant human receptors will be incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and increasing concentrations of the test compound. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2][4]

3.2.2. Functional Assays:

Functional assays will be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors. The choice of assay will depend on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs) like dopamine and chemokine receptors, assays measuring changes in intracellular second messengers such as cyclic AMP (cAMP) or calcium flux will be employed. For enzyme targets like AChE, an enzymatic activity assay (e.g., Ellman's assay) will be used.

Data Presentation and Analysis

All quantitative data from both in silico and in vitro experiments will be summarized in clear and concise tables to facilitate comparison and interpretation.

Predicted Binding Affinities (In Silico)
Receptor TargetDocking Score (kcal/mol)Predicted Binding Free Energy (kcal/mol)Key Interacting Residues
Dopamine D2
Dopamine D3
Sigma 1 (S1R)
AChE
CCR1
In Vitro Binding Affinities and Functional Activity
Receptor TargetRadioligandKi (nM)Functional AssayEC50/IC50 (nM)Activity
Dopamine D2[³H]spiperonecAMP Assay
Dopamine D3[³H]spiperonecAMP Assay
Sigma 1 (S1R)--INVALID-LINK---pentazocineCalcium Flux
AChEEllman's Assay
CCR1[¹²⁵I]MIP-1αChemotaxis Assay

Signaling Pathway Visualization

Understanding the potential downstream effects of receptor binding is crucial. The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that may be modulated by this compound.

cluster_pathway Hypothetical GPCR Signaling Pathway ligand This compound receptor GPCR (e.g., D2R) ligand->receptor g_protein G Protein (Gi/o) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka response Cellular Response pka->response

Caption: Hypothetical GPCR Signaling Cascade.

Conclusion

This technical guide provides a robust framework for the comprehensive in silico and in vitro characterization of this compound. By systematically applying these methodologies, researchers can elucidate the compound's receptor binding profile, understand its mechanism of action, and identify its potential as a novel therapeutic agent. The integration of computational modeling with experimental validation is paramount for accelerating the drug discovery and development process.

References

Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties—such as high polarity, structural rigidity, and potential for hydrogen bond formation—often confer favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[4][5] This versatile scaffold is present in numerous FDA-approved drugs and serves as a privileged structure for the development of new therapeutic agents targeting a wide array of diseases.[2][6] This guide explores the diverse biological activities of novel piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic potential, and provides detailed methodologies for their evaluation.

Anticancer Activity of Piperazine Derivatives

Arylpiperazines, in particular, have gained significant attention in cancer research due to their ability to induce cytotoxic effects in tumor cells through various mechanisms.[7] These compounds can interact with multiple molecular targets implicated in cancer, including signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[7][8]

Mechanisms of Action: Novel piperazine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[7] Several compounds act as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently over-activated in many human cancers and plays a key role in cell survival and proliferation.[9][10][11][12] The PI3K/Akt/mTOR pathway is a central regulator in many cancers, and its inhibition can lead to apoptosis (programmed cell death).[9][10][13] Some derivatives have been found to induce caspase-dependent apoptosis by targeting multiple pathways simultaneously, including PI3K/Akt, Src family kinases, and BCR-ABL.[12][14]

Quantitative Data Summary: The anticancer efficacy of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Thiazolinylphenyl-piperazinesLNCaP (Prostate)3.67[7]
Piperazine-1,2,3-triazolesMultiple5.22 - 5.34[15]
Arylformyl piperazinylsMDA-MB-231 (Breast)5.55[16]
Vindoline-piperazine ConjugatesMDA-MB-468 (Breast)1.00[17][18]
Vindoline-piperazine ConjugatesHOP-92 (Lung)1.35[17][18]
Benzamide Derivatives (C-4)HCT-116 (Colon)11.33[19]
Ethanone Derivatives (C-14)MIAPaCa-2 (Pancreatic)<1.0[19]
Antimicrobial Activity of Piperazine Derivatives

With the rise of antimicrobial resistance (AMR), there is an urgent need for new therapeutic agents.[1][20] Piperazine has been identified as a valuable scaffold for developing novel antibacterial and antifungal compounds.[1][20][21]

Structure-Activity Relationship (SAR): The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[20]

  • Enhancing Activity: Incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) has been shown to enhance antibacterial activity.[21]

  • Reducing Activity: Conversely, electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) can decrease potency.[21]

Quantitative Data Summary: The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Iminophosphorane DerivativesCandida albicans2.22[1]
Piperazine DerivativesMycobacterium tuberculosis10.0[1]
Piperazine-1,2,3-triazolesVarious PathogensNotable Activity[15]
Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for treating schizophrenia.[22][23][24] They typically act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in managing psychosis.[22][23][25]

Mechanism of Action: Atypical antipsychotics often exhibit a multi-receptor binding profile. Novel piperazine derivatives are designed to have high affinity for D2, 5-HT1A, and 5-HT2A receptors while minimizing off-target effects at receptors like 5-HT2C, H1, and α1, which are associated with side effects such as weight gain and sedation.[25] Structure-activity relationship studies focus on modifying substituents to optimize this receptor affinity profile.[22][25]

Quantitative Data Summary: The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.

CompoundD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Compound 3w 1.250.982.13[25]
Risperidone (Standard)3.24.10.2[25]
Aripiprazole (Standard)0.81.23.5[25]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[26] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.[27]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[28] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and compound activity.[27][29]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[28]

  • Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[28][29]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[28][29]

  • Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[30]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[31]

  • Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[30]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[30]

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel piperazine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization S1 Design of Novel Piperazine Derivatives S2 Chemical Synthesis & Purification S1->S2 S3 Structural Confirmation (NMR, MS, IR) S2->S3 B1 In Vitro Cytotoxicity (MTT Assay) S3->B1 B2 Antimicrobial Susceptibility (MIC Determination) S3->B2 B3 Receptor Binding Assays (Ki Determination) S3->B3 L1 Structure-Activity Relationship (SAR) Analysis B1->L1 B2->L1 B3->L1 L2 Identification of Lead Compounds L1->L2 L3 Further Preclinical Development L2->L3 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->AKT Inhibits G Core Piperazine Core R1 N1-Substituent Core->R1 R2 N4-Substituent Core->R2 PK Pharmacokinetics (ADME) R1->PK Influences PD Pharmacodynamics (Potency, Selectivity) R1->PD Influences R2->PK Influences R2->PD Influences

References

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol IUPAC name and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-ethoxy-3-(piperazin-1-yl)propan-2-ol, a substituted piperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

The nomenclature and structural representation of the molecule are fundamental to its study.

IUPAC Name: 1-ethoxy-3-(1-piperazinyl)-2-propanol

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₂₀N₂O₂Calculated from the chemical structure.
Molecular Weight 188.27 g/mol
Physical State Likely a viscous oil or a low-melting solidBased on similar short-chain amino alcohols.
Boiling Point > 250 °CEstimated based on related structures. High due to hydrogen bonding.
Melting Point Not available---
pKa 8.5 - 9.5Estimated for the piperazine nitrogens, based on similar piperazine structures.[1]
LogP (octanol/water) -0.5 to 0.5Estimated, suggesting good water solubility.
Solubility Expected to be soluble in water and polar organic solvents.The presence of hydroxyl and amino groups enhances polarity.

Experimental Protocols

General Synthesis of 1-Alkoxy-3-(piperazin-1-yl)propan-2-ols

A general and efficient method for the synthesis of 1-alkoxy-3-(piperazin-1-yl)propan-2-ol derivatives involves a two-step process. The following protocol is a generalized procedure based on the synthesis of analogous compounds.[2]

Step 1: Epoxidation of Allyl Ether

An appropriate allyl ether is first oxidized to form the corresponding epoxide.

  • Materials: Allyl ethyl ether, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution.

  • Procedure:

    • Dissolve allyl ethyl ether in DCM in a round-bottom flask, and cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((ethoxymethyl)oxirane).

Step 2: Ring-Opening of the Epoxide with Piperazine

The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with piperazine.

  • Materials: 2-((ethoxymethyl)oxirane), piperazine, ethanol.

  • Procedure:

    • Dissolve 2-((ethoxymethyl)oxirane) in ethanol in a round-bottom flask.

    • Add a molar excess of piperazine to the solution.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

G A Allyl Ethyl Ether R1 m-CPBA, DCM A->R1 B 2-((ethoxymethyl)oxirane) R2 Piperazine, Ethanol, Reflux B->R2 C This compound R1->B R2->C

Caption: Synthetic workflow for this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. Predicted ¹H NMR chemical shifts would show signals for the ethoxy group (a triplet and a quartet), the propanol backbone protons, and the piperazine ring protons.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation would involve the cleavage of the C-C bonds of the propanol backbone and the piperazine ring.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine in the piperazine ring (~3200 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O stretch of the ether (~1100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would be appropriate.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the piperazinyl propanol scaffold is present in a number of biologically active molecules.

Antifungal Activity

Several piperazine propanol derivatives have demonstrated potent antifungal activity.[3] One such derivative, GSI578, was identified as an inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[3] This suggests that this compound could potentially exhibit antifungal properties by a similar mechanism.

G A This compound B 1,3-β-D-Glucan Synthase A->B Inhibits C Fungal Cell Wall Synthesis B->C Catalyzes D Inhibition of Fungal Growth C->D Leads to

Caption: Postulated antifungal mechanism of action.

Adrenergic Receptor Modulation

The propanolamine scaffold is a well-known pharmacophore in many β-adrenergic receptor antagonists (beta-blockers). The general structure of a beta-blocker often includes an aryloxypropanolamine moiety. While this compound lacks the aromatic ring directly attached to the oxygen of the propanolamine, the piperazine ring itself is a common feature in many centrally acting drugs. It is plausible that this compound could exhibit some affinity for adrenergic receptors.

The binding of a ligand to a β-adrenergic receptor can initiate a G-protein-coupled signaling cascade.

G Ligand Piperazinyl Propanol Derivative Receptor β-Adrenergic Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Potential involvement in β-adrenergic signaling.

Conclusion

This compound is a molecule of interest due to its structural similarity to known bioactive compounds. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and potential areas of pharmacological investigation. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. The provided protocols and predicted data serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Experimental protocol for using 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the in vitro evaluation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, a novel piperazine derivative. Piperazine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[1][2][3][4] This document outlines a representative workflow for assessing the cytotoxic potential of this compound against human cancer cell lines, a common primary screening approach for novel chemical entities. The protocols herein are intended to serve as a foundational methodology for researchers investigating the therapeutic potential of this and structurally related compounds.

Chemical Properties

PropertyValueSource
IUPAC NameThis compoundSigma-Aldrich
CAS Number54469-46-4Sigma-Aldrich
Molecular Weight188.27 g/mol Sigma-Aldrich
Molecular FormulaC9H20N2O2PubChem

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment

This protocol describes the determination of the cytotoxic effects of this compound on the A549 human lung carcinoma cell line, a frequently used model in cancer research.[5]

2.1. Materials and Reagents

  • This compound (powder, >95% purity)

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution (100 mM in DMSO) add_compound Add Compound Dilutions prep_compound->add_compound prep_cells Culture A549 Cells seed_cells Seed Cells in 96-well Plate (5x10^3 cells/well) prep_cells->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

2.3. Step-by-Step Methodology

  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: A 100 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.1%.

  • Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

2.4. Data Analysis

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Quantitative Data

The following table represents hypothetical IC50 values for this compound against various human cancer cell lines, based on the potential activities of similar piperazine derivatives.[5]

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma25.5
HCT-116Colon Carcinoma15.8
MIA PaCa-2Pancreatic Cancer32.1
PC-3Prostate Cancer45.2

Potential Mechanism of Action and Signaling Pathway

Based on studies of structurally related compounds that induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the p53-mediated apoptotic pathway.[6] Further investigation would be required to confirm the specific molecular targets.

signaling_pathway compound This compound p53 p53 Activation compound->p53 bax Bax Up-regulation p53->bax bcl2 Bcl-2 Down-regulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential p53-mediated apoptotic signaling pathway for this compound.

Conclusion

The provided protocols and data serve as a foundational guide for the in vitro investigation of this compound. The modular nature of these protocols allows for adaptation to screen for other biological activities, such as antimicrobial or receptor binding assays, reflecting the diverse therapeutic potential of piperazine derivatives.[1][7] Rigorous experimental design and data analysis are crucial for elucidating the pharmacological profile of this novel compound.

References

Application Notes and Protocols for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol as a Potential Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol and its derivatives as potential triple reuptake inhibitors (TRIs). The protocols outlined below are foundational for the in vitro and in vivo assessment of compounds targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Introduction

Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants designed to simultaneously block the reuptake of serotonin, norepinephrine, and dopamine. This multimodal mechanism of action has the potential to offer a broader spectrum of efficacy and a faster onset of action compared to traditional monoamine reuptake inhibitors. Recent research has identified a series of 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as novel TRIs. While specific quantitative data for this compound is not publicly available, a notable derivative, compound 19 , from a study on 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, has shown potent inhibitory activity against all three monoamine transporters[1][2]. These notes provide the essential protocols to characterize such compounds.

Data Presentation

The following tables are structured to present the quantitative data from key in vitro assays for any novel this compound derivative.

Table 1: In Vitro Monoamine Transporter Binding Affinities

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
This compound Data not availableData not availableData not available
Reference TRI
Vehicle

Table 2: In Vitro Monoamine Transporter Uptake Inhibition

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound Data not availableData not availableData not available
Reference TRI
Vehicle

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of the test compound for SERT, NET, and DAT.

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

    • Non-labeled selective inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Scintillation fluid

    • 96-well plates

    • Filter mats

    • Scintillation counter

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

    • For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a selective inhibitor.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation fluid to the dried filters and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. Monoamine Transporter Uptake Assay

This protocol measures the functional inhibition (IC₅₀) of monoamine uptake by the test compound.

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT

    • Radiolabeled substrates: [³H]5-HT (serotonin), [³H]NE (norepinephrine), [³H]DA (dopamine)

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Scintillation fluid

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Plate the transfected HEK293 cells in 96-well plates and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle.

    • Initiate the uptake by adding the respective radiolabeled substrate.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by analyzing the concentration-response curve.

In Vivo Assays

1. Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Materials:

    • Male mice (e.g., C57BL/6)

    • Glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

    • Video recording system

    • Test compound (this compound) and vehicle

  • Procedure:

    • Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

    • Individually place each mouse into the cylinder of water for a 6-minute session.

    • Record the entire session for later analysis.

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.

    • A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.

2. Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model to assess antidepressant efficacy.

  • Materials:

    • Male mice

    • A horizontal bar or rod placed at a height from which the mice cannot escape

    • Adhesive tape

    • Video recording system

    • Test compound and vehicle

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test.

    • Suspend each mouse individually from the horizontal bar by taping its tail.

    • Record the 6-minute session.

    • Score the duration of immobility during the session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathways

The inhibition of monoamine reuptake by this compound leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing their signaling.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Test_Compound 1-Ethoxy-3-(piperazin-1-yl) propan-2-ol Test_Compound->SERT Inhibition

Caption: Serotonin (SERT) Transporter Inhibition Pathway.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET NET NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling Downstream Signaling Adrenergic_Receptor->Signaling Test_Compound 1-Ethoxy-3-(piperazin-1-yl) propan-2-ol Test_Compound->NET Inhibition

Caption: Norepinephrine (NET) Transporter Inhibition Pathway.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DA->DAT Reuptake Dopamine_Receptor Dopamine Receptor DA->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Test_Compound 1-Ethoxy-3-(piperazin-1-yl) propan-2-ol Test_Compound->DAT Inhibition

Caption: Dopamine (DAT) Transporter Inhibition Pathway.

Experimental Workflows

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay B1 Prepare Cell Membranes (SERT, NET, DAT) B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Plate Transfected Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Substrate U2->U3 U4 Lyse Cells and Quantify Radioactivity U3->U4 U5 Calculate IC50 U4->U5

Caption: In Vitro Assay Workflow.

In_Vivo_Workflow cluster_fst Forced Swim Test cluster_tst Tail Suspension Test F1 Administer Test Compound F2 Place Mouse in Water Cylinder F1->F2 F3 Record 6-min Session F2->F3 F4 Score Immobility Time F3->F4 T1 Administer Test Compound T2 Suspend Mouse by Tail T1->T2 T3 Record 6-min Session T2->T3 T4 Score Immobility Time T3->T4

Caption: In Vivo Behavioral Assay Workflow.

References

Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed protocol for the quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological matrices, such as human plasma and urine. Due to the absence of specific, published analytical methods for this analyte, this application note proposes a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is adapted from established protocols for structurally similar compounds, particularly piperazine derivatives like ranolazine, and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. This note includes a hypothetical workflow, sample preparation protocols, instrument parameters, and example validation data.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a proposed LC-MS/MS method, which is the industry standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.

Proposed Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the determination of this compound in biological samples. The method involves sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Instrumentation and Reagents
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid, ammonium acetate, and ultrapure water (all LC-MS grade). A suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, should be used.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

  • To 100 µL of the biological sample (plasma or urine) in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard. Hypothetical transitions are provided below.

    • This compound: m/z 203.2 → 114.1 (Quantifier), m/z 203.2 → 70.1 (Qualifier)

    • Internal Standard (e.g., Deuterated Analyte): m/z 208.2 → 119.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Method Validation (Hypothetical Data)

The proposed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present example data that would be expected from a successful validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1< 15< 15± 20
Low3< 10< 10± 15
Mid100< 10< 10± 15
High800< 10< 10± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Table 4: Stability

Stability ConditionDurationResult
Freeze-Thaw3 cyclesStable
Short-Term (Bench-top)24 hoursStable
Long-Term30 days at -80°CStable
Post-Preparative48 hours in autosamplerStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental Workflow for Sample Analysis.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the example validation data, offer a solid starting point for method development and implementation in a research or regulated bioanalytical laboratory. The inherent selectivity and sensitivity of this method make it well-suited for supporting pharmacokinetic and other studies requiring accurate determination of this compound.

Troubleshooting & Optimization

Improving the reaction yield of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a nucleophilic substitution reaction where piperazine is reacted with an epoxy precursor, such as ethyl glycidyl ether, or a related 3-carbon electrophile. A common pathway is the ring-opening of an epoxide by the secondary amine of piperazine.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several parameters critically affect the reaction yield, including reaction temperature, molar ratio of reactants, choice of solvent, and the presence of a suitable base. Careful control of these factors is essential for maximizing the yield and minimizing byproduct formation.

Q3: What are the common side reactions that can occur during the synthesis?

A3: Common side reactions include the formation of di-substituted piperazine derivatives, polymerization of the epoxide, and reactions with the solvent or impurities. For instance, if using an epihalohydrin precursor, hydrolysis can lead to diol impurities.[1] With sterically hindered amines, the reaction with epichlorohydrin can be complex, leading to various byproducts such as diamino dioxanes and amino alcohol ethers.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).[3] These methods help in determining the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect reaction temperature: Temperatures that are too low can lead to very slow reaction rates.Optimize the reaction temperature. For reactions involving epichlorohydrin and amines, a temperature range of 25-40°C is often advantageous to balance reaction rate and minimize side reactions.[1]
Improper molar ratio of reactants: An incorrect stoichiometric ratio can lead to incomplete conversion or the formation of undesired byproducts.Systematically vary the molar ratio of the amine to the electrophile. For reactions with primary alkyl amines and epichlorohydrin, a molar ratio of epichlorohydrin to amine between 1.25:1 and 2:1 has been suggested to be effective.[4]
Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction kinetics and pathway.Screen different solvent and base combinations. For similar syntheses, changing the solvent from acetonitrile (ACN) to tetrahydrofuran (THF) and using bases like pyridine, K2CO3, or NaH has been shown to improve yields.[3]
Formation of Multiple Products (Byproducts) High reaction temperature: Elevated temperatures can promote side reactions, such as polymerization or the formation of di-substituted products.Maintain a controlled and moderate reaction temperature. Temperatures should generally be kept below 60-70°C.[5]
Presence of moisture: Water can react with electrophilic precursors like epichlorohydrin, leading to diol impurities.[1][4]Ensure all reactants and solvents are dry. Use anhydrous solvents and handle hygroscopic materials in a controlled atmosphere if necessary.
Incorrect reactant addition order or rate: Rapid addition of one reactant to another can create localized high concentrations, favoring side reactions.Add the electrophile (e.g., ethyl glycidyl ether) dropwise to the solution of piperazine.
Difficult Product Isolation/Purification Formation of oily products: The desired product or byproducts may be oils, making crystallization difficult.Utilize column chromatography for purification. A typical elution system could be a gradient of ethyl acetate in heptane or a similar solvent system.[3]
Product is highly water-soluble: If the product has high polarity, extraction from an aqueous phase can be challenging.Perform multiple extractions with a suitable organic solvent. In some cases, a salt precipitation followed by extraction might be effective.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol is based on the general principles of epoxide opening by amines.

  • Reactant Preparation: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

  • Reaction Setup: Place the flask in a controlled temperature bath, set to room temperature.

  • Addition of Electrophile: Slowly add ethyl glycidyl ether (1 equivalent) to the stirred piperazine solution over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 16-24 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using an Epihalohydrin Precursor (adapted from related syntheses)

  • Reactant Preparation: Dissolve piperazine (1 equivalent) in an aqueous or alcoholic solvent.

  • Reaction Setup: Maintain the reaction temperature between 25-35°C.[1]

  • Addition of Epihalohydrin: Add epichlorohydrin or epibromohydrin (0.8-0.95 equivalents) to the amine solution at a controlled rate to maintain the desired temperature.[1]

  • Reaction Monitoring: Monitor the reaction for several hours until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, potentially including an acid-base extraction to remove unreacted amine and byproducts.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis_Pathway Piperazine Piperazine Intermediate Nucleophilic Attack Piperazine->Intermediate EthylGlycidylEther Ethyl Glycidyl Ether EthylGlycidylEther->Intermediate Product This compound Intermediate->Product

Caption: General synthetic route for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckTemp Review Reaction Temperature Start->CheckTemp CheckRatio Verify Molar Ratios Start->CheckRatio CheckSolventBase Evaluate Solvent/Base System Start->CheckSolventBase OptimizeTemp Optimize Temperature (e.g., 25-40°C) CheckTemp->OptimizeTemp OptimizeRatio Adjust Stoichiometry CheckRatio->OptimizeRatio OptimizeSolventBase Screen Solvents/Bases (e.g., THF, Pyridine) CheckSolventBase->OptimizeSolventBase

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Common Side Reaction Pathways

Side_Reactions Reactants Piperazine + Ethyl Glycidyl Ether DesiredProduct Desired Product Reactants->DesiredProduct DiSubstituted Di-substituted Piperazine Reactants->DiSubstituted Polymerization Polymerization Reactants->Polymerization Hydrolysis Hydrolysis Product (Diol) (if water is present) Reactants->Hydrolysis

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low or no biological activity with their newly synthesized piperazine compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized piperazine compound shows low to no activity in my primary biological assay. What are the potential reasons?

There are several potential reasons for the low bioactivity of a newly synthesized piperazine compound. These can be broadly categorized as issues related to the compound itself, its physicochemical properties, or the experimental assay conditions. A systematic approach to troubleshooting is crucial to identify the root cause.

Potential reasons include:

  • Compound Identity and Purity: The synthesized compound may not be the intended structure, or it could be contaminated with impurities that interfere with the assay or have no activity.

  • Poor Solubility: Piperazine compounds, while often synthesized to improve solubility, can still have poor aqueous solubility, especially with certain substitutions.[1][2][3] If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than expected.

  • Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices like plasma or serum.[4][5][6]

  • Unfavorable ADME Properties: For cell-based assays, the compound may have poor membrane permeability and not reach its intracellular target.[7][8] It could also be rapidly metabolized by enzymes present in the cells.

  • Incorrect Stereochemistry: The stereochemistry of substituents on the piperazine ring can significantly impact biological activity.[7] The synthesized compound may be a racemic mixture, with only one enantiomer being active.

  • Assay-related Issues: The issue might lie with the assay itself, such as incorrect assay setup, problems with reagents, or an inappropriate assay for the specific compound class.

A logical workflow for troubleshooting this issue is presented below.

G start Low/No Bioactivity Observed check_purity Verify Compound Identity and Purity (>95%) start->check_purity check_solubility Assess Compound Solubility in Assay Buffer check_purity->check_solubility Purity OK sar_optimization Consider SAR and Structural Modifications check_purity->sar_optimization Impure/ Incorrect Structure check_stability Evaluate Compound Stability check_solubility->check_stability Sufficiently Soluble check_solubility->sar_optimization Poor Solubility check_permeability Assess Cell Permeability (for cell-based assays) check_stability->check_permeability Stable check_stability->sar_optimization Unstable retest Re-test in Primary Assay check_permeability->retest Permeable check_permeability->sar_optimization Impermeable investigate_assay Investigate Assay Parameters retest->investigate_assay Activity Observed retest->sar_optimization Still Inactive

Figure 1: Troubleshooting workflow for low bioactivity.

Q2: How do I confirm the identity and purity of my synthesized piperazine compound?

Verifying the chemical identity and purity of your compound is the first and most critical step in troubleshooting. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The observed shifts and coupling constants should be consistent with the expected structure of the piperazine derivative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity level of >95% is generally required for biological assays. It is advisable to use a method with a gradient of organic solvent to ensure the elution of any potential impurities.

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the piperazine compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Dilute this stock solution to a working concentration of 10-20 µg/mL with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Q3: My compound is pure, but I suspect poor solubility is the issue. How can I assess and improve its solubility?

Poor aqueous solubility is a common reason for low bioactivity, as the compound may precipitate in the assay medium.[1][3]

Assessing Solubility:

  • Kinetic Solubility: This is a high-throughput method to estimate solubility. A concentrated stock solution of the compound in DMSO is diluted into the aqueous assay buffer, and the point at which the compound precipitates is determined, often by nephelometry or turbidimetry.

  • Thermodynamic Solubility: This is a more accurate but lower-throughput method. An excess of the solid compound is equilibrated with the assay buffer for an extended period (e.g., 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured by HPLC or UV-Vis spectroscopy.

Improving Solubility:

  • Salt Formation: Piperazine is a basic molecule and can form salts with pharmaceutically acceptable acids, which often have higher aqueous solubility.[1][9]

  • Use of Co-solvents: For in vitro assays, small amounts of co-solvents like DMSO or ethanol can be used, but their concentration should be kept low (typically <1%) as they can affect biological activity.

  • Structural Modification: If solubility issues persist, structural modifications to the piperazine scaffold may be necessary. Adding polar functional groups can enhance aqueous solubility.[10][11]

Data Presentation: Solubility of Piperazine Derivatives

CompoundSubstituent (R)Kinetic Solubility (µM) in PBS (pH 7.4)
1 -H> 200
2 -CH₃150
3 -C₆H₅25
4 -C(O)C₆H₅< 5

This table presents illustrative data showing how increasing the lipophilicity of the substituent on the piperazine ring can decrease aqueous solubility.

G start Suspected Poor Solubility kinetic_sol Measure Kinetic Solubility start->kinetic_sol thermo_sol Measure Thermodynamic Solubility kinetic_sol->thermo_sol Low Kinetic Solubility solubility_ok Solubility > Assay Concentration kinetic_sol->solubility_ok High Kinetic Solubility thermo_sol->solubility_ok Solubility > Assay Conc. improve_solubility Improve Solubility thermo_sol->improve_solubility Solubility < Assay Conc. salt_formation Salt Formation improve_solubility->salt_formation cosolvents Use Co-solvents improve_solubility->cosolvents structural_mod Structural Modification improve_solubility->structural_mod

Figure 2: Decision tree for investigating poor solubility.

Q4: How can I determine if my piperazine compound is stable under my experimental conditions?

Compound stability is crucial for obtaining reliable biological data.[4][5] Stability should be assessed in both the assay buffer and in the presence of relevant biological matrices if applicable.

Experimental Protocol: Buffer Stability Assay

  • Sample Preparation: Prepare a solution of the piperazine compound in the assay buffer at the final assay concentration.

  • Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C for 24 hours).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and quench any potential degradation by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Experimental Protocol: Plasma Stability Assay

  • Sample Preparation: Prepare a solution of the piperazine compound in plasma (human, mouse, or rat, depending on the intended application) at a concentration of 1-10 µM.

  • Incubation: Incubate the plasma solution at 37°C.

  • Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Stability of Piperazine Analogs in Human Plasma

CompoundSubstituent on PiperazineHalf-life (t½) in Human Plasma (min)
5 Phenyl> 120
6 Benzyl95
7 4-Methoxyphenyl30[4][5]

This table provides representative data showing how different substituents can affect the metabolic stability of piperazine compounds in plasma.

Q5: For my cell-based assay, how do I know if my compound is getting into the cells?

For compounds targeting intracellular proteins, cell permeability is a prerequisite for bioactivity. Poor permeability can lead to a lack of activity despite high potency against the isolated target.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is derived from human colon adenocarcinoma and, when grown on a semi-permeable membrane, forms a polarized monolayer that serves as a model of the intestinal epithelium.[12]

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps to identify if the compound is a substrate for efflux transporters.

  • Analysis: Quantify the compound in the receiving chamber at various time points using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

A high B-A/A-B efflux ratio (>2) suggests that the compound is actively transported out of the cell, which could be a reason for low intracellular concentration and, consequently, low bioactivity.

G cluster_0 Signaling Pathway Example receptor {Receptor Tyrosine Kinase (RTK)|e.g., EGFR} pi3k PI3K receptor->pi3k Activates piperazine {Piperazine Compound|Inhibitor} piperazine->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation and Survival mtor->proliferation Promotes

Figure 3: Example of a signaling pathway targeted by piperazine inhibitors.

By systematically addressing these potential issues, researchers can effectively troubleshoot the low bioactivity of their newly synthesized piperazine compounds and gain a better understanding of their structure-activity relationships.

References

Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward synthesis involves the nucleophilic ring-opening of ethyl glycidyl ether with piperazine. This reaction is typically carried out in a suitable solvent, where the nitrogen atom of piperazine attacks the less sterically hindered carbon of the epoxide ring.

Q2: What are the primary reactants and reagents involved?

The key reactants are ethyl glycidyl ether and piperazine. A protic solvent like ethanol or isopropanol is often used to facilitate the reaction. In some cases, a catalyst is not necessary, as piperazine itself is basic enough to promote the reaction.

Q3: What are the most common side products I should be aware of during this synthesis?

The three most prevalent side products are:

  • 1,4-bis(3-ethoxy-2-hydroxypropyl)piperazine: Formed by the reaction of two molecules of ethyl glycidyl ether with both nitrogen atoms of a single piperazine molecule.

  • 1-Ethoxy-2,3-propanediol: Results from the hydrolysis of ethyl glycidyl ether if water is present in the reaction mixture.

  • Poly(ethyl glycidyl ether): Can form through the homopolymerization of the epoxide starting material, especially at elevated temperatures or in the presence of strong acids or bases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired mono-substituted product. Formation of a significant amount of the di-substituted side product, 1,4-bis(3-ethoxy-2-hydroxypropyl)piperazine.Use a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to ethyl glycidyl ether. This statistical excess favors the mono-alkylation product.
Presence of a significant amount of a diol impurity. Contamination of reactants or solvent with water, leading to the hydrolysis of ethyl glycidyl ether.Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.
Formation of a viscous, polymeric material in the reaction mixture. Homopolymerization of ethyl glycidyl ether.Maintain a moderate reaction temperature (e.g., reflux in ethanol). Avoid the use of strong, non-nucleophilic bases that can catalyze polymerization.
Incomplete reaction or slow reaction rate. Insufficient temperature or reaction time.Increase the reaction temperature to the reflux temperature of the chosen solvent and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Difficulty in purifying the final product. Presence of closely related impurities, such as the di-substituted product and unreacted piperazine.Utilize column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol/ammonia) to separate the desired product from impurities. Excess piperazine can often be removed by an aqueous workup or by vacuum distillation if volatile enough.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • Piperazine

  • Ethyl glycidyl ether

  • Ethanol (anhydrous)

  • Dichloromethane

  • Methanol

  • Aqueous ammonia solution

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl glycidyl ether (1.0 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient eluent system of dichloromethane-methanol with a small percentage of aqueous ammonia to obtain the pure this compound.

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthetic Pathway and Potential Side Reactions

cluster_main Main Reaction cluster_side Side Reactions Piperazine Piperazine Product This compound Piperazine->Product + Ethyl Glycidyl Ether (1 eq) Ethyl_Glycidyl_Ether Ethyl_Glycidyl_Ether Ethyl_Glycidyl_Ether->Product Hydrolysis_Product 1-Ethoxy-2,3-propanediol Ethyl_Glycidyl_Ether->Hydrolysis_Product + H2O Polymer Poly(ethyl glycidyl ether) Ethyl_Glycidyl_Ether->Polymer Polymerization Di_Substituted 1,4-bis(3-ethoxy-2-hydroxypropyl)piperazine Product->Di_Substituted + Ethyl Glycidyl Ether

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Experimental Workflow

Start Reaction Setup (Piperazine + Ethanol) Addition Add Ethyl Glycidyl Ether Start->Addition Reflux Heat to Reflux (6-12h) Addition->Reflux Monitoring Monitor by TLC/GC-MS Reflux->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical experimental workflow for the synthesis.

How to prevent the degradation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol during long-term storage. The following question-and-answer format addresses specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structure of this compound, which contains a piperazine ring, a secondary alcohol, and an ether linkage, the primary factors contributing to degradation are likely:

  • Oxidation: The piperazine moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic conditions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1]

Q2: What are the recommended long-term storage conditions for this compound?

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Amber vial or stored in the darkProtects from photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.

Q3: How can I assess the purity of my stored this compound?

A3: To assess the purity of your compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.[2] This technique can separate the parent compound from its potential degradation products. Characterization of any new peaks that appear over time, for instance by using mass spectrometry (MS), can help identify the degradation products.[3]

Q4: I suspect my sample has degraded. What are the likely degradation products?

A4: Without specific experimental data, we can predict potential degradation products based on the compound's functional groups. Forced degradation studies under various stress conditions would be necessary to confirm these pathways.[4]

  • Oxidative Degradation: The piperazine nitrogen atoms are prone to oxidation, which could form N-oxides.

  • Hydrolytic Degradation: Under strong acidic conditions, the ether bond could hydrolyze, leading to the formation of two smaller molecules.

  • Thermal Degradation: At elevated temperatures, various breakdown products could form.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/brown)Oxidation or formation of degradation products.Assess purity using HPLC. If significant degradation is observed, the sample may not be suitable for use.
Appearance of new peaks in HPLC chromatogramDegradation of the compound.Quantify the level of impurities. If above acceptable limits, consider re-purification or obtaining a new sample.
Inconsistent experimental resultsPotential degradation leading to lower effective concentration of the active compound.Verify the purity of the starting material before each experiment.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol that may require optimization for your specific equipment and sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for piperazine-containing compounds is a gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Preparation: Prepare your stored sample at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-230 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample compared to the standard indicates degradation.

Visualizations

Potential Degradation Pathways A This compound B Oxidative Stress (e.g., H2O2, Air) A->B D Acidic Hydrolysis (e.g., Strong Acid) A->D F Thermal Stress (High Temperature) A->F C N-Oxide Derivatives B->C E Ether Cleavage Products D->E G Various Decomposition Products F->G

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment A Store sample under recommended conditions B Periodically withdraw aliquots A->B C Perform HPLC analysis B->C D Compare chromatogram to reference standard C->D E New peaks observed? D->E F Continue storage and periodic testing E->F No G Identify and quantify degradation products E->G Yes

Caption: A general workflow for the long-term stability assessment of the compound.

References

Refining analytical methods for detecting trace impurities in 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trace impurities in 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing trace impurities in this compound?

A1: The primary challenges stem from the physicochemical properties of the molecule. Its high polarity can lead to poor retention on traditional reversed-phase HPLC columns. Additionally, the piperazine moiety lacks a strong chromophore, making UV detection of trace-level impurities difficult without derivatization.

Q2: What is a suitable starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC method utilizing a polar-embedded or polar-endcapped C18 column is a good starting point. These columns are designed to provide better retention for polar analytes. An aqueous mobile phase with a mild acidic modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is recommended. Gradient elution is often necessary to separate impurities with a range of polarities. For enhanced sensitivity, derivatization with an agent like dansyl chloride or NBD-Cl can be employed to improve UV or fluorescence detection.[1][2][3]

Q3: What are the likely impurities I should be looking for?

A3: Potential impurities can originate from the synthesis process and degradation. Based on a likely synthesis route involving the reaction of 1-ethoxy-2,3-epoxypropane with piperazine, potential impurities include:

  • Starting materials: Unreacted piperazine and 1-ethoxy-2,3-epoxypropane.

  • Intermediates: Such as 1-chloro-3-ethoxy-2-propanol.[4]

  • By-products: Resulting from side reactions, such as the formation of dimers or polymers.

  • Degradation products: Formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.

Q4: How can I identify unknown impurities?

A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[5] Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help in identifying the structure of the impurity.

Q5: What are the regulatory guidelines for reporting impurities?

A5: The International Council for Harmonisation (ICH) provides guidelines for the reporting of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines specify the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Silanol interactions with the column. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a column with end-capping or a polar-embedded phase. - Reduce the sample concentration or injection volume.
No or poor retention of the main peak - Mobile phase is too strong (high organic content). - Inappropriate column chemistry for a polar analyte.- Decrease the initial organic solvent percentage in the gradient. - Use a polar-embedded, polar-endcapped, or HILIC column.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase, glassware, or sampler. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all equipment. - Implement a robust needle wash procedure in the autosampler method.
Shifting retention times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to decline.
Low sensitivity for trace impurities - The impurity lacks a strong chromophore. - Suboptimal detector wavelength.- Employ a derivatization reagent (e.g., DNS-Cl, NBD-Cl) to enhance UV or fluorescence detection.[1][2][3] - Optimize the detection wavelength based on the UV spectrum of the impurities. - Consider using a more sensitive detector like a mass spectrometer.
Sample Preparation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete dissolution of the sample - Inappropriate solvent. - Sample concentration is too high.- Test different diluents that are compatible with the mobile phase. - Reduce the sample concentration.
Precipitation of sample upon injection - The sample diluent is much stronger than the initial mobile phase.- Prepare the sample in a diluent that is similar in composition to the initial mobile phase.
Degradation of the analyte during sample preparation - Sample is sensitive to light, heat, or pH.- Protect samples from light and heat. - Ensure the pH of the sample diluent is appropriate to maintain stability.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method suitable for separating this compound from its potential impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

Parameter Condition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or optimized based on impurity spectra)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products.

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.

  • Heat at 60 °C for 24 hours.

  • Neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Heat at 60 °C for 24 hours.

  • Neutralize with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the sample in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

  • Store at room temperature, protected from light, for 24 hours.

4. Thermal Degradation:

  • Store the solid sample in an oven at 80 °C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Polar-Embedded C18 Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of impurities.

troubleshooting_logic Start Poor Chromatographic Results Q_PeakShape Is the peak shape poor? Start->Q_PeakShape A_AdjustpH Adjust Mobile Phase pH Q_PeakShape->A_AdjustpH Yes Q_Retention Is retention inadequate? Q_PeakShape->Q_Retention No A_ChangeColumn Use Polar-Embedded Column A_AdjustpH->A_ChangeColumn A_ChangeColumn->Q_Retention A_DecreaseOrganic Decrease Initial % Organic Q_Retention->A_DecreaseOrganic Yes Q_Sensitivity Is sensitivity low? Q_Retention->Q_Sensitivity No A_DecreaseOrganic->Q_Sensitivity A_Derivatize Consider Derivatization Q_Sensitivity->A_Derivatize Yes End Method Optimized Q_Sensitivity->End No A_Derivatize->End

Caption: Decision tree for HPLC troubleshooting.

References

Validation & Comparative

Validating the Inhibitory Activity of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative inhibitory activity of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, a novel chemical entity, within the context of monoamine transporter inhibition. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related analogues, namely 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, to infer its potential biological activity. The primary focus is on the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), key targets in the development of treatments for neuropsychiatric disorders.

Comparative Analysis of Inhibitory Activity

While direct experimental data for this compound is not available in the reviewed literature, a study on analogous 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives has demonstrated their activity as triple reuptake inhibitors.[1] This suggests that this compound may exhibit a similar pharmacological profile. For a comprehensive comparison, the following table includes data for well-characterized triple reuptake inhibitors.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference Compound(s)
This compoundData not availableData not availableData not availableN/A
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives (e.g., Compound 19)Potent inhibition reported[1]Potent inhibition reported[1]Potent inhibition reported[1]N/A
PRC200-SS2.11.561Imipramine
DOV 216,303211378Cocaine

Note: The inhibitory activities (IC50 values) for the 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives are noted as "potent inhibition reported" as the specific values from the source study were not publicly accessible.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro functional assays used to determine the inhibitory activity of compounds on monoamine transporters. These protocols are based on established and widely used techniques in the field.

In Vitro Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)

This assay measures the inhibition of neurotransmitter reuptake by monitoring the transport of a fluorescent substrate into cells engineered to express a specific transporter (SERT, NET, or DAT).

  • Cell Culture and Plating:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are seeded into 96- or 384-well black, clear-bottom microplates at a density of 40,000-60,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • On the day of the assay, the culture medium is removed, and the cells are washed with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

    • Test compounds, including this compound and reference inhibitors, are diluted to the desired concentrations in HBSS with 0.1% BSA.

    • 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the compound dilutions are added to the respective wells.

    • The plates are incubated for 10-30 minutes at 37°C.

    • A fluorescent substrate solution (e.g., from a commercial Neurotransmitter Transporter Uptake Assay Kit) is prepared according to the manufacturer's instructions.

    • The fluorescent substrate is added to each well.

    • The fluorescence intensity is measured immediately using a bottom-read fluorescence microplate reader in either kinetic or endpoint mode. A masking dye included in the kit quenches extracellular fluorescence.

  • Data Analysis:

    • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro Neurotransmitter Transporter Uptake Assay (Radioligand-Based)

This classic method quantifies the inhibition of radiolabeled neurotransmitter uptake into transporter-expressing cells or synaptosomes.

  • Cell/Tissue Preparation:

    • HEK293 cells stably expressing the transporter of interest are cultured and plated as described above.

    • Alternatively, synaptosomes can be prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of laboratory animals.

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.

    • A radiolabeled substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate the uptake reaction.

    • The incubation is carried out for a short period (typically 1-10 minutes) at 37°C.

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • IC50 values are determined from concentration-inhibition curves.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Serotonin 5-HT Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binding Norepinephrine NE Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binding Dopamine DA Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Binding Inhibitor This compound (Putative Triple Reuptake Inhibitor) Inhibitor->SERT Inhibitor->NET Inhibitor->DAT

Caption: Mechanism of action for a putative triple reuptake inhibitor.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells expressing SERT, NET, or DAT Plating Plate cells in 96/384-well plates Cell_Culture->Plating Add_Compound Add test compound (this compound) and controls Plating->Add_Compound Incubate_1 Incubate (10-30 min, 37°C) Add_Compound->Incubate_1 Add_Substrate Add fluorescent/radiolabeled substrate Incubate_1->Add_Substrate Incubate_2 Incubate (1-30 min, 37°C) Add_Substrate->Incubate_2 Measure Measure fluorescence or radioactivity Incubate_2->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for in vitro monoamine transporter uptake assays.

References

Comparative Analysis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol and its Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available data on the synthesis, physicochemical characteristics, and biological performance of key structural analogues, offering a resource for researchers and drug development professionals.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For the piperazine-containing propan-2-ol derivatives, key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors influence their absorption, distribution, metabolism, and excretion (ADME) properties.

While experimental data for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is unavailable, its calculated properties can be compared with those of its analogues for which data has been reported.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₉H₂₀N₂O₂204.27-24
1-(4-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol C₁₄H₂₂N₂O₃282.341.325
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol C₃₂H₃₆N₂O₂480.655.813

Note: The physicochemical properties for this compound are calculated values due to the absence of published experimental data.

Synthesis of Piperazine-Containing Propan-2-ol Derivatives

The synthesis of 1-alkoxy-3-(piperazin-1-yl)propan-2-ol derivatives typically involves a multi-step process. A general synthetic pathway is outlined below.

Synthesis_Workflow A Starting Material (e.g., Epichlorohydrin) B Intermediate Formation (e.g., Alkoxy-2,3-epoxypropane) A->B Reaction with Alcohol/Phenol D Final Product (1-Alkoxy-3-(piperazin-1-yl)propan-2-ol) B->D Ring-opening with Piperazine Derivative C Piperazine Derivative C->D

Figure 1. Generalized synthetic workflow for 1-Alkoxy-3-(piperazin-1-yl)propan-2-ol derivatives.

Comparative Biological Activity

Piperazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties.[1][2] The following sections detail the performance of structural analogues of this compound in relevant biological assays.

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Groups: Animals are divided into a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the compound.

  • Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

While no specific data for this compound is available, studies on related compounds have shown significant anti-inflammatory effects. For instance, certain 3-(4-benzylpiperizino)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ol dihydrochlorides have been reported to possess anti-inflammatory activity.[3]

Analgesic Activity

The analgesic (pain-relieving) properties of these compounds are commonly assessed using the hot plate and tail-flick tests. These models evaluate the central analgesic effects of a substance by measuring the reaction time of the animal to a thermal stimulus.

Experimental Protocol: Hot Plate Test

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: Animals are placed on the hot plate, and the latency to a response (e.g., licking of the paws or jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Measurement: The reaction time is measured before and at various intervals after the administration of the test compound or a standard analgesic (e.g., Morphine or Pentazocine).

  • Analysis: An increase in the reaction time is indicative of an analgesic effect.

Experimental Protocol: Tail-Flick Test

  • Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail is used.

  • Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to "flick" its tail is recorded.

  • Cut-off Time: A cut-off time is employed to avoid tissue damage.

  • Measurement: The tail-flick latency is measured before and after the administration of the test compound or a standard drug.

  • Analysis: A prolongation of the tail-flick latency suggests an analgesic effect.

Similar to the anti-inflammatory data, specific analgesic data for this compound is lacking. However, various structural analogues containing the piperazine moiety have been shown to exhibit significant analgesic properties in these models.[3]

Structure-Activity Relationship and Signaling Pathways

The biological activity of these piperazine derivatives is intrinsically linked to their chemical structure. Modifications to the substituents on the piperazine ring and the alkoxy group can significantly impact their potency and selectivity for various biological targets. For instance, the presence of aromatic or bulky substituents on the piperazine nitrogen can influence the compound's interaction with receptors and enzymes involved in inflammatory and pain pathways.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. It is plausible that some piperazine derivatives exert their anti-inflammatory effects through a similar mechanism. The analgesic effects, particularly those observed in the hot plate and tail-flick tests, suggest a central mechanism of action, possibly involving opioid receptors or other central nervous system targets.

Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D F Inflammation & Pain D->F E Piperazine Derivative (Potential Inhibitor) E->C Inhibition

Figure 2. Postulated inhibitory effect of piperazine derivatives on the prostaglandin synthesis pathway.

Conclusion

The available scientific literature strongly suggests that the piperazine-containing propan-2-ol scaffold is a promising starting point for the development of new anti-inflammatory and analgesic drugs. While a direct comparative analysis is hampered by the lack of specific experimental data for this compound, the investigation of its structural analogues provides a solid foundation for future research. Further studies are warranted to synthesize and evaluate this compound and a broader range of its derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers undertaking such investigations.

References

Comparing the in vitro and in vivo pharmacological effects of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo pharmacological effects of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is limited by the scarcity of published experimental data. In contrast, Ranolazine, a well-characterized piperazine derivative, offers a robust dataset for comparison, particularly in the context of cardiovascular pharmacology. This guide provides a detailed overview of the known properties of this compound and an in-depth comparison with the extensively studied pharmacological profile of Ranolazine.

Introduction to the Compounds

This compound is a piperazine derivative with limited publicly available information regarding its pharmacological activity. Its chemical structure suggests potential for biological activity, but a comprehensive understanding of its effects requires further investigation.

Ranolazine is an antianginal agent approved for the treatment of chronic stable angina.[1] It is a piperazine derivative that exerts its effects through a unique mechanism of action, distinguishing it from traditional antianginal drugs.[1]

Physicochemical Properties

A direct comparison of the physicochemical properties is challenging due to the limited data for this compound.

PropertyThis compoundRanolazine
CAS Number 54469-46-495635-55-5[2]
Molecular Formula C9H20N2O2C24H33N3O4
Molecular Weight 188.27 g/mol 427.54 g/mol
Appearance Not specifiedCrystalline solid
Solubility Not specifiedSoluble in methanol, sparingly soluble in water

Comparative In Vitro Pharmacology

There is a significant disparity in the available in vitro data between the two compounds.

This compound

No specific in vitro pharmacological studies detailing the mechanism of action, receptor binding affinities, or effects on cellular signaling pathways for this compound are readily available in the public domain.

Ranolazine

Ranolazine has been extensively studied in vitro, with its primary mechanism of action identified as the inhibition of the late sodium current (INaL) in cardiomyocytes.[3][4] This inhibition is concentration, voltage, and frequency-dependent.[4][5]

Key In Vitro Effects of Ranolazine:

  • Inhibition of Late Sodium Current (INaL): Ranolazine demonstrates potent inhibition of the late sodium current with IC50 values ranging from 5 to 21 μM.[6] By inhibiting INaL, Ranolazine prevents the sodium overload in cardiac cells that occurs during ischemia, which in turn mitigates the subsequent calcium overload via the sodium-calcium exchanger.[3][4]

  • Effects on Other Ion Channels: Ranolazine also affects other cardiac ion channels, though generally at higher concentrations. It inhibits the rapidly activating delayed-rectifier potassium current (IKr) with an IC50 of 11.5 μM, which can lead to a modest prolongation of the action potential duration and the QT interval.[5][7] It has also been shown to inhibit the late L-type calcium current (ICa,L) and the peak calcium current (ICa).[7]

  • Electrophysiological Effects: In isolated canine ventricular myocytes, Ranolazine has been shown to prolong the action potential duration of epicardial cells while shortening that of midmyocardial (M) cells, leading to a reduction in the transmural dispersion of repolarization.[7] This effect may contribute to its antiarrhythmic properties.[7]

Table of In Vitro Effects of Ranolazine on Cardiac Ion Channels:

Ion ChannelEffectIC50 (μM)Reference
Late Sodium Current (INaL)Inhibition5 - 21[6]
Rapidly Activating Delayed-Rectifier Potassium Current (IKr)Inhibition11.5[7]
Late L-type Calcium Current (ICa,L)Inhibition50[6]
Peak L-type Calcium Current (ICa)Inhibition296[7]
Sodium-Calcium Exchanger (INa-Ca)Inhibition91[7]
Slowly Activating Delayed-Rectifier Potassium Current (IKs)Weak Inhibition17% inhibition at 30 μM[7]

Comparative In Vivo Pharmacology

Similar to the in vitro data, there is a lack of published in vivo studies for this compound.

This compound

No in vivo studies describing the pharmacological effects, pharmacokinetic profile, or efficacy in animal models for this compound are publicly available.

Ranolazine

Ranolazine has demonstrated significant antianginal and antiarrhythmic effects in various animal models.

Key In Vivo Effects of Ranolazine:

  • Antianginal Effects: In anesthetized dogs, intraduodenal administration of Ranolazine (10, 30, or 50 mg/kg) significantly attenuated the ST-T wave elevation induced by coronary ligation during electrical heart pacing, indicating a protective effect against myocardial ischemia.[2] This effect was observed without significant changes in hemodynamic parameters such as blood pressure and heart rate.[2] In anesthetized rats, oral administration of Ranolazine also attenuated epinephrine-induced ST-T wave elevation.[2]

  • Antiarrhythmic Effects: In a rat model of ischemia-reperfusion, Ranolazine (10 mg/kg, IV bolus) markedly reduced the incidence and duration of ventricular tachycardia during reperfusion.[8] In a separate study with 20 minutes of left coronary artery occlusion, Ranolazine significantly reduced the incidence of ventricular fibrillation and sustained ventricular tachycardia at a plasma concentration of 8 μM.[8]

  • Hemodynamic Effects: A key characteristic of Ranolazine is its ability to exert anti-ischemic effects without causing clinically significant changes in heart rate or blood pressure, which is a major difference from other antianginal agents like beta-blockers and calcium channel blockers.[2][9]

Table of In Vivo Effects of Ranolazine in Animal Models:

Animal ModelDosingKey FindingsReference
Anesthetized Dogs (Coronary Ligation)10, 30, 50 mg/kg (intraduodenal)Attenuated ST-T wave elevation without significant hemodynamic changes.[2]
Anesthetized Rats (Epinephrine-induced Ischemia)10, 30, 50 mg/kg (oral)Dose-dependently attenuated ST-T wave elevation.[2]
Anesthetized Rats (Ischemia-Reperfusion)10 mg/kg (IV bolus)Reduced incidence and duration of ventricular tachycardia.[8]
Anesthetized Rats (Coronary Occlusion)IV bolus followed by infusion (plasma concentrations of 2, 4, and 8 μM)Significantly reduced ventricular fibrillation and sustained ventricular tachycardia at 8 μM.[8]

Experimental Protocols

Due to the absence of specific experimental data for this compound, the following protocols are based on the methodologies used in the evaluation of Ranolazine and are provided as a reference for potential future studies.

In Vitro Cardiac Electrophysiology Protocol (Patch-Clamp)

Objective: To determine the effects of a test compound on various cardiac ion channels.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine) using enzymatic digestion.

  • Electrophysiological Recording: Use the whole-cell patch-clamp technique to record specific ion currents (e.g., INaL, IKr, ICa).

  • Compound Application: Perfuse the cells with a control solution and then with solutions containing increasing concentrations of the test compound.

  • Data Analysis: Measure the peak current and other relevant parameters for each ion channel at different compound concentrations to determine the IC50 value.

In Vivo Myocardial Ischemia Protocol (Coronary Ligation Model)

Objective: To evaluate the anti-ischemic effects of a test compound in an animal model of angina.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., dog or rat) and surgically expose the heart.

  • Instrumentation: Place a ligature around a coronary artery (e.g., left anterior descending) and implant electrodes to record an electrocardiogram (ECG).

  • Ischemia Induction: Temporarily occlude the coronary artery to induce myocardial ischemia, evidenced by ST-segment elevation on the ECG.

  • Compound Administration: Administer the test compound (e.g., orally or intravenously) before or during the ischemic period.

  • Data Analysis: Measure the magnitude of ST-segment elevation and other ECG parameters to assess the protective effect of the compound against ischemia.

Visualizations

Mechanism of Action of Ranolazine

Ranolazine_Mechanism cluster_0 Myocardial Ischemia cluster_1 Cardiomyocyte Increased Late INa Increased Late INa Na+ Overload Na+ Overload Increased Late INa->Na+ Overload Ca2+ Overload (via NCX) Ca2+ Overload (via NCX) Na+ Overload->Ca2+ Overload (via NCX) Activates Increased Diastolic Wall Tension Increased Diastolic Wall Tension Ca2+ Overload (via NCX)->Increased Diastolic Wall Tension Decreased Coronary Blood Flow Decreased Coronary Blood Flow Increased Diastolic Wall Tension->Decreased Coronary Blood Flow Angina Angina Decreased Coronary Blood Flow->Angina Ranolazine Ranolazine Ranolazine->Increased Late INa Inhibits

Caption: Mechanism of action of Ranolazine in myocardial ischemia.

General Experimental Workflow for Pharmacological Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Assays Receptor Binding Enzyme Inhibition Cell-based Assays Compound Synthesis & Characterization->In Vitro Assays In Vivo Animal Models Efficacy Models (e.g., Ischemia) In Vitro Assays->In Vivo Animal Models Pharmacokinetic Studies ADME (Absorption, Distribution, Metabolism, Excretion) In Vivo Animal Models->Pharmacokinetic Studies Toxicology Studies Safety Assessment Pharmacokinetic Studies->Toxicology Studies Lead Optimization / Clinical Trials Lead Optimization / Clinical Trials Toxicology Studies->Lead Optimization / Clinical Trials

Caption: A generalized workflow for the pharmacological evaluation of a new chemical entity.

Conclusion

The available scientific literature provides a stark contrast between the pharmacological understanding of this compound and Ranolazine. While the former remains largely uncharacterized, Ranolazine has a well-defined mechanism of action centered on the inhibition of the late sodium current, which translates to demonstrable antianginal and antiarrhythmic effects in vitro and in vivo. The lack of data for this compound precludes a direct, evidence-based comparison of its pharmacological effects with Ranolazine. Future research, including comprehensive in vitro and in vivo studies, is necessary to elucidate the pharmacological profile of this compound and determine its potential therapeutic applications. The experimental protocols and data presented for Ranolazine can serve as a valuable framework for such future investigations.

References

Benchmarking the purity of synthesized 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthetically produced 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol against a certified reference standard. The methodologies and data presentation formats detailed herein are designed to offer an objective and robust comparison, crucial for regulatory submissions and ensuring product quality and consistency in research and development.

Introduction

This compound is a piperazine derivative with potential pharmacological applications. Its structural similarity to known cardiovascular drugs, such as ranolazine, suggests it may act as an inhibitor of the late sodium current in cardiomyocytes, a key mechanism in the treatment of cardiac arrhythmias and ischemia. Given its therapeutic potential, ensuring the purity of the synthesized active pharmaceutical ingredient (API) is of paramount importance. This guide outlines the necessary experimental protocols and data analysis for a rigorous purity assessment.

Synthesis and Purification Overview

A plausible synthetic route for this compound involves the reaction of 1-ethoxy-2,3-epoxypropane with piperazine. The purification of the crude product is typically achieved through column chromatography followed by recrystallization to yield the final, purified compound.

Potential Impurities:

Based on the synthetic route, potential impurities may include:

  • Starting materials: Unreacted 1-ethoxy-2,3-epoxypropane and piperazine.

  • By-products: Di-substituted piperazine derivatives and products of side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Comparative Purity Analysis: Synthesized vs. Reference Standard

A direct comparison between the synthesized batch and a certified reference standard is essential for a definitive purity assessment. A certified reference standard of this compound can be sourced from chemical suppliers who provide a certificate of analysis detailing the purity and characterization data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

Table 1: HPLC Purity Comparison

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
Synthesized Batch 5.2899.850.15
Reference Standard 5.29>99.9<0.1

Note: The data presented in this table is illustrative. Actual results will vary based on the specific synthesis and purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and further insight into the purity of the compound.

Table 2: Spectroscopic Data Comparison

AnalysisSynthesized BatchReference Standard
¹H NMR Spectrum consistent with the structure of this compound. Minor peaks observed in the baseline, indicating trace impurities.Spectrum consistent with the structure of this compound. No significant impurity peaks detected.
¹³C NMR All expected carbon signals present. No significant unassigned signals.All expected carbon signals present.
Mass Spec (m/z) [M+H]⁺ = 189.1652[M+H]⁺ = 189.1654

Note: The data presented in this table is illustrative. Actual results will vary.

Experimental Protocols

Synthesis of this compound

A solution of 1-ethoxy-2,3-epoxypropane (1.0 eq) in a suitable solvent (e.g., ethanol) is added dropwise to a stirred solution of piperazine (1.2 eq) in the same solvent at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the synthesized batch and the reference standard are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in methanol and infused into the mass spectrometer.

Visualization of Workflow and Signaling Pathway

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparative Benchmarking Synthesis Synthesis of 1-Ethoxy-3- (piperazin-1-yl)propan-2-ol Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Comparison Data Comparison (Purity, Impurity Profile, Spectroscopic Data) HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Ref_Std Reference Standard Ref_Std->HPLC Ref_Std->NMR Ref_Std->MS Late_Sodium_Current_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel Late_Na_Current Late Na+ Current Na_Channel->Late_Na_Current Causes Na_Overload Na+ Overload Late_Na_Current->Na_Overload Ca_Overload Ca2+ Overload (via Na+/Ca2+ Exchanger) Na_Overload->Ca_Overload Arrhythmia Arrhythmias & Ischemia Ca_Overload->Arrhythmia Compound This compound Compound->Na_Channel Inhibits

Safety Operating Guide

Proper Disposal of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the proper disposal of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. In the event of a spill, absorb the material with an inert, non-combustible absorbent and collect it for disposal as hazardous waste.

II. Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in the regular trash.[1][2]

Step 1: Waste Identification and Classification

  • Treat this compound as a hazardous waste.[3][4] While a specific Safety Data Sheet (SDS) for this compound was not identified, related piperazine and ethoxy-propanol compounds exhibit properties such as flammability, skin and eye irritation, and potential toxicity.[5][6] Therefore, it is crucial to err on the side of caution.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container.[7] The container must have a secure, screw-on cap to prevent leaks and spills.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[1][3] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.[1]

    • The laboratory location (building and room number).[1]

Step 3: Waste Storage

  • Segregation: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be away from general work areas and incompatible chemicals.[3][7]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tub or tray, to contain any potential leaks.[7] The secondary container should be able to hold at least 110% of the volume of the primary container.[7]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent.[3][4] The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]

  • After triple rinsing, the container may be disposed of in the regular trash after defacing the original label.[4] However, it is best practice to consult with your EHS department for their specific requirements regarding empty container disposal.

Step 5: Arranging for Waste Pickup

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[1] Provide them with all the necessary information from the hazardous waste label.

  • Follow any additional instructions provided by the EHS department for preparing the waste for collection.

III. Quantitative Data Summary for Chemical Waste Disposal

The following table summarizes key quantitative parameters and considerations for the disposal of laboratory chemical waste.

ParameterGuidelineCitation
Waste Accumulation Time Limit Hazardous waste must typically be collected within 90 days of the start of accumulation.[7]
Maximum Accumulation Volume Generally, no more than 55 gallons of a single hazardous waste stream should be accumulated in a laboratory.[4][7]
pH Range for Sewer Disposal (with permission) For certain dilute aqueous solutions (with EHS approval), the pH should be between 5.5 and 10.5.[2]
Empty Container Rinsate Volume Each rinse should be approximately 5-10% of the container's volume.[4]

IV. Experimental Workflow for Chemical Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste Chemical: This compound B Wear Appropriate PPE A->B C Work in a Ventilated Area B->C D Select a Compatible, Leak-Proof Container C->D E Label Container with 'Hazardous Waste' Tag D->E F Store in Designated Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Follow EHS Instructions for Collection G->H I Decontaminate Empty Containers (Triple Rinse) G->I J Collect Rinsate as Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol (CAS No. 54469-46-4) was found. The following guidance is based on the safety profiles of structurally similar compounds, including 1-Ethoxy-2-Propanol and various piperazine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the potential hazards of flammability and skin/eye irritation associated with its structural analogs, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1]
Respiratory Protection In case of insufficient ventilation, or when dealing with aerosols or vapors, a suitable respirator should be used.[2] Work should ideally be conducted in a fume hood.[2]

Operational Plan: Step-by-Step Handling

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep the container tightly closed when not in use.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources as the substance may be flammable.[4]

  • Use non-sparking tools and explosion-proof equipment if available and necessary.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly after handling the chemical.[1]

3. First Aid Measures:

  • If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • If on skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

1. Waste Collection:

  • Collect waste material in a designated, labeled, and tightly sealed container.

  • Do not mix with other waste materials unless explicitly instructed to do so.

2. Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service to ensure proper disposal.[5]

  • Do not dispose of the chemical down the drain or in the regular trash.[3]

Workflow for Safe Handling

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling ppe->handling Step 2 fume_hood Work in a Ventilated Fume Hood handling->fume_hood During Handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit During Handling use Use Chemical as per Protocol handling->use cleanup Cleanup use->cleanup Step 3 decontaminate Decontaminate Work Area cleanup->decontaminate waste Dispose of Waste Properly cleanup->waste remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.